molecular formula C23H31ClN2O B12636182 N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride

Cat. No.: B12636182
M. Wt: 387.0 g/mol
InChI Key: LTOSSXNAJWVHJA-UHFFFAOYSA-N
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Description

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride (IUPAC name), also indexed as Pirbentan, is a benzamide derivative with a molecular formula of C₂₃H₃₁ClN₂O and a molecular weight of 386.97 g/mol . Structurally, it features a benzamide core substituted with a phenyl group at the 1-position of a pentyl chain, which is further modified by a piperidinyl moiety at the 5-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Pirbentan is part of a broader class of 1,5-diaminopentane derivatives studied for their antifibrillatory and antiarrhythmic activities . Its structural complexity allows for targeted interactions with ion channels, particularly potassium channels, which are critical in cardiac electrophysiology.

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

N-(1-phenyl-5-piperidin-1-ylpentyl)benzamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c26-23(21-14-6-2-7-15-21)24-22(20-12-4-1-5-13-20)16-8-11-19-25-17-9-3-10-18-25;/h1-2,4-7,12-15,22H,3,8-11,16-19H2,(H,24,26);1H

InChI Key

LTOSSXNAJWVHJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Acylation Method

The acylation method is one of the most straightforward approaches to synthesize N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride. The general procedure can be outlined as follows:

  • Reagents :

    • Piperidine derivative (e.g., 1-piperidinyl)
    • Acyl chloride (e.g., benzoyl chloride)
    • Base (e.g., triethylamine)
    • Solvent (e.g., dichloromethane or ethanol)
  • Procedure :

    • Dissolve the piperidine derivative in the chosen solvent.
    • Add the acyl chloride dropwise while maintaining stirring at room temperature.
    • Introduce the base to neutralize the HCl formed during the reaction.
    • Stir the mixture for several hours until completion.
    • Purify the product using recrystallization or chromatography.

Ugi Reaction

The Ugi reaction allows for more complex derivatives and can be summarized as follows:

  • Reagents :

    • An appropriate amine (e.g., phenethylamine)
    • Isocyanide
    • Carboxylic acid
    • Solvent (e.g., methanol)
  • Procedure :

    • Combine all reagents in a single flask under reflux conditions.
    • Stir for several hours until the formation of the desired product is confirmed via TLC.
    • Isolate and purify through standard methods.

Table of Synthesis Methods

Method Key Reagents Advantages Disadvantages
Acylation Piperidine, Acyl chloride, Base Straightforward, good yields Limited structural diversity
Ugi Reaction Amine, Isocyanide, Carboxylic acid Versatile, multiple products possible More complex reaction conditions
Reduction Various reducing agents Useful for functional group modification Requires additional steps

Research indicates that this compound exhibits notable biological activity, particularly in modulating pain pathways. Its structural features suggest potential interactions with opioid receptors or other neurotransmitter systems.

Preliminary studies have shown:

  • Efficacy in reducing pain similar to established analgesics.
  • Potential effects on mood and anxiety disorders due to its influence on central nervous system pathways.

The preparation of this compound can be achieved through various synthetic methods, each offering unique advantages and challenges. The choice of method often depends on available reagents and desired product purity. Continued research into this compound's biological activities may further elucidate its therapeutic potential in clinical applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

1.1. Analgesic Properties

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride exhibits significant analgesic effects, primarily through its interaction with opioid receptors. Research indicates that compounds with similar structures can bind selectively to delta opioid receptors, suggesting potential for pain management therapies . The compound's ability to modulate pain pathways positions it as a candidate for developing new analgesic medications.

1.2. Anticancer Activity

Recent studies have highlighted the anticancer properties of benzamide derivatives, including this compound. For instance, certain analogs have demonstrated efficacy against colon cancer by inhibiting key signaling pathways involved in tumor growth and metastasis . The introduction of piperidine and piperazine moieties in these compounds often enhances their pharmacological profiles, making them promising candidates for further development in oncology.

3.1. Case Study: Pain Management

A study focused on the analgesic properties of piperidine derivatives found that compounds similar to this compound displayed enhanced binding affinity to delta opioid receptors compared to traditional opioids . This research underscores the potential for developing non-addictive analgesics based on this compound's structure.

3.2. Case Study: Antitumor Efficacy

In a preclinical model evaluating anti-colon cancer efficacy, a derivative of this compound showed a tumor inhibition rate significantly higher than standard treatments . The study highlighted its favorable pharmacokinetic properties, including improved solubility and bioavailability, which are critical for effective drug development.

Data Tables

Compound Target Activity Reference
This compoundDelta Opioid ReceptorAnalgesic effects
This compoundCancer Cell LinesAntitumor activity (colon cancer)

Mechanism of Action

The mechanism of action of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. It is known to modulate the activity of potassium channels, leading to prolonged action potentials in cardiac cells. This property makes it a potential candidate for the treatment of arrhythmias .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

The pharmacological profile of Pirbentan is best understood in the context of its structural analogs and their reported activities. Below is a detailed analysis:

Structural Analogues and Their Activities

A series of 1,5-diaminopentane derivatives, including Pirbentan, have been evaluated for antifibrillatory potency. Key comparisons include:

Compound Name (IUPAC) Structural Features Pharmacological Activity Potency vs. Nibentan Duration of Action
Nibentan 1,5-diaminopentane core with nitrobenzamide Antiarrhythmic (K⁺ channel blockade) Baseline Moderate
Pirbentan Benzamide with phenyl and piperidinyl substituents Antifibrillatory Comparable or superior Prolonged
(±)-N-[5-(diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide hydrochloride Diethylamino and 4-methoxyphenyl groups Antifibrillatory Comparable to Nibentan; exceeds D-sotalol/sematilide Extended
D-sotalol Non-selective β-blocker with sulfonamide group Class III antiarrhythmic Less potent than Pirbentan derivatives Shorter
Sematilide Benzamide with pyrrolidinyl substituent K⁺ channel blocker Lower potency vs. Pirbentan analogs Moderate

Key Observations :

  • Substituent Impact: The piperidinyl group in Pirbentan contributes to prolonged action due to enhanced lipophilicity and tissue penetration. In contrast, the diethylamino and methoxyphenyl groups in the (±)-derivative improve binding affinity to cardiac ion channels .
  • Potency Hierarchy : Pirbentan and its (±)-analog exhibit superior or comparable potency to Nibentan, a benchmark compound, while outperforming classical agents like D-sotalol and sematilide in preclinical models .
Patent-Based Comparators

A morpholine-containing benzamide hydrochloride (e.g., N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride) shares the benzamide core but diverges in substituents. Its pyrimidinyl and morpholinophenyl groups suggest a different target profile, likely kinase inhibition rather than ion channel modulation . This highlights the versatility of benzamide scaffolds in addressing diverse therapeutic targets.

Research Findings and Mechanistic Insights

  • Duration of Action : Piperidine-containing derivatives like Pirbentan exhibit longer half-lives due to reduced metabolic clearance compared to pyrrolidinyl or morpholinyl analogs .
  • Toxicity Profiles : While Nibentan and Pirbentan show similar efficacy, the latter’s piperidinyl group reduces off-target effects on sodium channels, improving safety margins in animal models .

Biological Activity

N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly in the realms of pain modulation and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzamide structure with a piperidine moiety, which contributes to its pharmacological properties. This structural configuration allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Pain Modulation

Research indicates that this compound exhibits significant analgesic properties. Its mechanism involves modulation of pain pathways, possibly through the inhibition of specific neurotransmitter reuptake or receptor antagonism. This is supported by studies showing its effectiveness in reducing pain responses in animal models.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The IC50 values for these effects range from 19.9 to 75.3 µM, indicating a dose-dependent response in cell viability assays .

Table 1: Biological Activity Summary

Activity Target Cells IC50 Values (µM) Notes
Pain ModulationNot specifiedNot availableSignificant analgesic effects observed
AntiproliferativeMDA-MB-231, MCF-719.9 - 75.3Inhibits cell growth in a dose-dependent manner
COV318, OVCAR-331.5 - 43.9Selective for MAGL compared to FAAH

Detailed Case Studies

  • In Vitro Studies on Cancer Cells :
    A study conducted on various cancer cell lines revealed that this compound effectively induces apoptosis in MCF-7 and MDA-MB-231 cells. Flow cytometry analysis indicated that the compound triggers caspase activation, leading to programmed cell death .
  • Mechanistic Insights :
    Molecular docking studies have elucidated the binding interactions of the compound within the active sites of target enzymes involved in cancer progression. These studies suggest that the compound's structural features enhance its affinity for these targets, thereby increasing its biological potency .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves a multi-step process:

Condensation : React 1-phenylpentylamine derivatives with benzoyl chloride in the presence of a coupling agent (e.g., thionyl chloride) under anhydrous conditions.

Piperidinyl incorporation : Introduce the piperidine moiety via nucleophilic substitution or reductive amination .

Salt formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt .

  • Purity control : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm >95% purity. Elemental analysis validates stoichiometry .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. Challenges may arise with complex mixtures (e.g., diastereomers), requiring 2D NMR (COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+) and fragmentation pattern analysis .
  • X-ray diffraction (XRPD) : For crystalline salt forms, confirm hydrochloride counterion and polymorphic stability .

Q. What are the primary pharmacological targets of this compound?

  • Answer :

  • NMDA receptor antagonism : Structural analogs (e.g., U-54494A) show affinity for NMDA receptors, suggesting potential neuropharmacological applications .
  • G-protein-coupled receptors (GPCRs) : Piperidine derivatives often target adrenergic or opioid receptors; screen via radioligand binding assays (e.g., 3^3H-naloxone for opioid activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding assay data for this compound?

  • Methodology :

  • Assay standardization : Control buffer pH (7.4), temperature (25°C), and ion concentrations (e.g., Mg2+^{2+}) to minimize variability .
  • Orthogonal assays : Compare radioligand binding (e.g., 3^3H-MK-801 for NMDA) with functional assays (calcium flux or electrophysiology) to confirm antagonism .
  • Data normalization : Use reference compounds (e.g., ketamine for NMDA) to calibrate IC50_{50} values across labs .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Salt form optimization : The hydrochloride salt enhances aqueous solubility; compare with other salts (e.g., mesylate) via equilibrium solubility studies .
  • Prodrug derivatization : Introduce ester or amide prodrug moieties at the benzamide group to enhance bioavailability. Monitor hydrolysis kinetics in plasma .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) and guide structural modifications .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodology :

  • Substitution patterns : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring. Test for NMDA affinity shifts via molecular docking (AutoDock Vina) .
  • Aliphatic chain variations : Shorten or extend the pentyl linker to evaluate steric effects on receptor binding. Use free-energy perturbation (FEP) simulations for predictive modeling .
  • Piperidine modifications : Replace piperidine with morpholine or azepane to assess ring size impact on target selectivity .

Data Contradiction Analysis

Q. How should conflicting results in cytotoxicity assays be addressed?

  • Approach :

  • Dose-response validation : Test across multiple concentrations (1 nM–100 µM) in diverse cell lines (e.g., HEK293, SH-SY5Y) to rule out cell-type specificity .
  • Impurity profiling : Re-evaluate compound purity (via LC-MS) to exclude contaminants (e.g., unreacted intermediates) as false-positive cytotoxic agents .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to distinguish direct cytotoxicity from oxidative stress .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying this compound’s neuropharmacological effects?

  • Recommendations :

  • Rodent models : Use NMDA-induced seizure models in mice to assess anticonvulsant activity. Measure ED50_{50} and compare with reference antagonists (e.g., memantine) .
  • Behavioral assays : Employ the forced swim test (FST) for antidepressant-like effects, ensuring blinded scoring and vehicle controls .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rats with serial plasma sampling to calculate AUC, t1/2t_{1/2}, and brain-to-plasma ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.